molecular formula C20H23BrO3 B4903582 1-[3-(2-Bromo-4-methylphenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene

1-[3-(2-Bromo-4-methylphenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene

Cat. No.: B4903582
M. Wt: 391.3 g/mol
InChI Key: JMMNWBGQSJEKRA-UHFFFAOYSA-N
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Description

1-[3-(2-Bromo-4-methylphenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene is a complex organic compound characterized by its unique structure, which includes a brominated phenoxy group and a methoxy group attached to a benzene ring

Properties

IUPAC Name

1-[3-(2-bromo-4-methylphenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrO3/c1-4-6-16-8-10-19(20(14-16)22-3)24-12-5-11-23-18-9-7-15(2)13-17(18)21/h4,7-10,13-14H,1,5-6,11-12H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMNWBGQSJEKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)CC=C)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Bromo-4-methylphenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene typically involves multiple steps, starting with the bromination of 4-methylphenol to introduce the bromine atom. This is followed by the formation of the phenoxy group through a nucleophilic substitution reaction with 3-chloropropanol. The final step involves the alkylation of the resulting intermediate with 2-methoxy-4-prop-2-enylbenzene under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Bromo-4-methylphenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-methoxy-4-prop-2-enylbenzoic acid, while substitution of the bromine atom with an amine can yield a corresponding amine derivative.

Scientific Research Applications

1-[3-(2-Bromo-4-methylphenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to study the effects of brominated phenoxy compounds on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3-(2-Bromo-4-methylphenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene involves its interaction with specific molecular targets and pathways. The brominated phenoxy group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The methoxy group can also play a role in modulating the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(2-Chloro-4-methylphenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene: Similar structure but with a chlorine atom instead of bromine.

    1-[3-(2-Fluoro-4-methylphenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene: Similar structure but with a fluorine atom instead of bromine.

    1-[3-(2-Iodo-4-methylphenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The uniqueness of 1-[3-(2-Bromo-4-methylphenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene lies in its brominated phenoxy group, which imparts distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

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